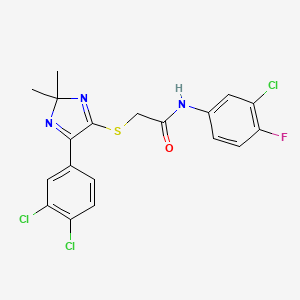

N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide

Description

N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide is a synthetic acetamide derivative featuring a 2,2-dimethyl-2H-imidazole core substituted with a 3,4-dichlorophenyl group at position 5 and a thioacetamide linker.

Synthesis involves coupling 2-mercaptoquinazolin-4-one derivatives with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in acetonitrile using potassium iodide as a catalyst .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3FN3OS/c1-19(2)25-17(10-3-5-12(20)13(21)7-10)18(26-19)28-9-16(27)24-11-4-6-15(23)14(22)8-11/h3-8H,9H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWVUBUJGOINKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC(=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 3-chloro-4-fluoroaniline and 5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-thiol.

- Reaction Conditions : The reaction is carried out under controlled conditions using solvents such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thioamide bond.

- Purification : The final product is purified through recrystallization or chromatography.

The biological activity of this compound is largely attributed to its structural components:

- Chloro and Fluoro Substituents : These halogen groups enhance the compound's lipophilicity and may influence its interaction with biological targets.

- Imidazole Ring : The imidazole moiety is known for its role in biological systems, often interacting with enzymes and receptors.

The compound's mechanism may involve inhibition of specific enzymes or receptors linked to cancer cell proliferation or antimicrobial activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

- Cell Line Testing : The compound was tested against various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Results showed IC50 values ranging from 1.18 µM to 6.82 µM, indicating potent cytotoxic effects compared to standard chemotherapy agents like doxorubicin .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | 1.18 | |

| HCT116 | 0.80 | |

| PC3 | 0.67 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits inhibitory effects against a range of bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Other Biological Activities

In addition to anticancer and antimicrobial activities, the compound shows potential in:

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce pro-inflammatory cytokine levels in vitro.

- Antioxidant Properties : The presence of halogen substitutions may enhance its ability to scavenge free radicals.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

- Breast Cancer Treatment : A study involving MCF7 cells showed that treatment with the compound led to significant apoptosis and cell cycle arrest in the S phase .

- Combination Therapy : Research indicates that when used in combination with other chemotherapeutics, the compound enhances overall cytotoxicity against resistant cancer cell lines .

Scientific Research Applications

The compound exhibits notable biological activity, particularly in the inhibition of enzymes such as tyrosinase. Tyrosinase is crucial in melanin synthesis, making it a target for treatments related to hyperpigmentation and certain skin disorders. Research indicates that modifications to the phenyl ring, such as the introduction of chlorine and fluorine substituents, can enhance the binding affinity to the enzyme, thereby increasing inhibitory potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the positioning of substituents on the aromatic rings significantly affects the compound's activity. For instance, compounds with a chlorine atom at the 3-position of the phenyl ring demonstrated enhanced inhibitory effects compared to those with different substitutions . This insight is critical for optimizing lead compounds in drug discovery.

Synthesis and Derivatives

The synthesis of N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide involves multi-step reactions that can yield various derivatives with distinct pharmacological properties. The synthetic pathways typically include:

- Formation of Imidazole Rings : Utilizing thiol and acetamide functionalities.

- Substitution Reactions : Employing nucleophilic substitutions to introduce desired functional groups.

These synthetic strategies allow for the exploration of a wide range of derivatives that can be screened for biological activity .

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound could play a role in antidepressant therapies. The modulation of neurotransmitter systems through inhibition of specific enzymes may lead to new treatments for depression .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific signaling pathways involved in cancer cell proliferation. The ability to modify its structure allows researchers to create analogs that can selectively inhibit cancer cell growth while minimizing effects on normal cells .

Inhibitory Potency Studies

A study published in Molecules demonstrated that derivatives of this compound showed varying degrees of inhibitory activity against tyrosinase, with some exhibiting up to 3.5 times greater potency than parent compounds . This finding underscores the importance of structural modifications in enhancing therapeutic efficacy.

Synthesis and Characterization

Research focused on synthesizing related compounds has highlighted efficient methods for producing these molecules with high yields and purity levels. Techniques such as column chromatography have been optimized for purification processes .

Table: Summary of Applications and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiadiazole and Thiazole Families

Several compounds with analogous thioacetamide backbones and heterocyclic cores have been synthesized and characterized:

Table 1: Key Structural and Physical Properties of Selected Analogues

Key Observations:

Heterocyclic Core Influence: The imidazole core in the target compound contrasts with thiadiazole or thiazole cores in analogues. Thiadiazole derivatives (e.g., 5e) exhibit lower melting points (132–134°C) compared to thiazole-based compounds (459–461°C), likely due to differences in molecular packing and hydrogen-bonding networks .

Substituent Effects :

- Halogenation (Cl, F) is prevalent across analogues, improving metabolic stability and membrane permeability. The 3,4-dichlorophenyl group in the target compound may confer greater electron-withdrawing effects than the 4-chlorobenzyl group in 5e, altering reactivity .

- The trifluoromethyl group in compound 9 enhances electronegativity and bioavailability, a feature absent in the target compound .

Synthetic Yields :

Crystallographic and Conformational Analysis

- The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a dihedral angle of 61.8° between the dichlorophenyl and thiazole rings, creating a non-planar conformation that may limit π-π stacking interactions . Similar torsional effects are expected in the target compound due to steric hindrance from the dimethylimidazole group.

- In contrast, thiadiazole derivatives (e.g., 5e) adopt more planar conformations, facilitating tighter crystal packing and higher melting points .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound, and how can reaction parameters be systematically evaluated?

- Methodological Answer : Use Design of Experiments (DoE) to assess variables such as reaction temperature, solvent polarity, and catalyst loading. For example, dichloromethane and triethylamine are common solvents/bases in amide coupling reactions (as seen in analogous syntheses) . Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing trial-and-error approaches .

Q. How can the molecular conformation and crystal structure of this compound be determined experimentally?

- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) to resolve dihedral angles between aromatic rings and hydrogen-bonding networks. For instance, similar acetamide derivatives exhibit intermolecular N–H⋯O interactions and packing stabilized by weak C–H⋯F bonds . Pair SCXRD with computational geometry optimization (e.g., DFT) to validate torsional angles .

Q. What spectroscopic techniques are recommended for characterizing purity and functional groups?

- Methodological Answer : Combine HPLC-UV (for purity assessment) with NMR (¹H/¹³C) and FTIR to confirm the presence of thioether (–S–), acetamide (–NHCO–), and aryl chloride groups. For example, FTIR peaks near 1670 cm⁻¹ indicate C=O stretching in acetamides, while ¹H NMR signals at δ 2.1–2.3 ppm correspond to methyl groups on the imidazole ring .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products, particularly hydrolysis of the thioether or acetamide bonds. Store samples in amber vials at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding affinity for target proteins?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets, such as enzymes with hydrophobic active sites, leveraging the compound’s aryl chloride and imidazole motifs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Perform meta-analysis of dose-response curves and assay conditions (e.g., cell line variability, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in mitochondrial toxicity assays vs. target-specific inhibition. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

Q. What strategies are effective for derivatizing the thioacetamide moiety to enhance solubility or selectivity?

- Methodological Answer : Introduce polar substituents (e.g., sulfoxide/sulfone via controlled oxidation) or replace the thioether with a bioisostere (e.g., methyleneoxy). Evaluate solubility via shake-flask experiments in PBS (pH 7.4) and logP measurements .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?

- Methodological Answer : Use in vitro microsomal assays (human/rat liver microsomes) to measure metabolic half-life. LC-MS/MS identifies major metabolites, such as oxidative dechlorination or imidazole ring hydroxylation. Pair with PAMPA (parallel artificial membrane permeability assay) to predict blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.